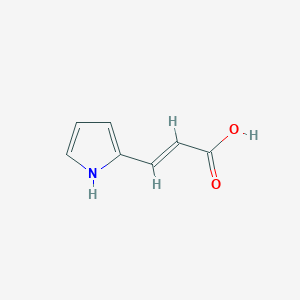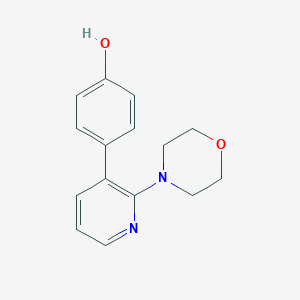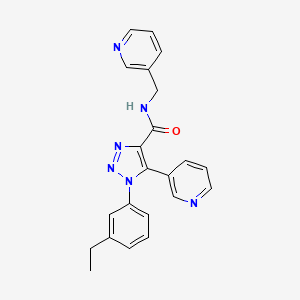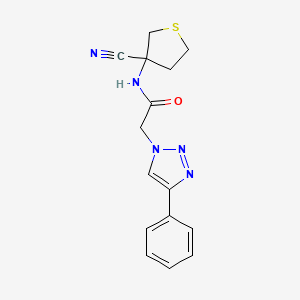![molecular formula C22H13NO6 B2777690 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 622800-36-6](/img/structure/B2777690.png)
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent . Chalcones were prepared by the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes .Applications De Recherche Scientifique
Coordination Chemistry and Metal Organic Frameworks (MOFs)
Research into coordination chemistry often investigates the properties and applications of complex molecules. For example, studies on zinc(II) coordination networks utilizing pyridinecarboxylate bridging ligands have revealed structures that exhibit significant nonlinear optical (NLO) properties, indicating potential applications in materials science for optical devices (Evans & Lin, 2001). Moreover, the development of MOFs for dye adsorption has showcased the ability of these structures to efficiently remove anionic dyes from aqueous solutions, pointing to applications in environmental cleanup and water purification (Zhao et al., 2020).
Molecular Synthesis and Characterization
The synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate represents an example of how specific molecular structures can be designed and synthesized for potential use in chemical research, demonstrating the versatility and adaptability of these chemical frameworks in synthesis applications (Wang Xiu-jian, 2009).
Photocatalytic and Sensing Applications
Luminescence sensing and photocatalytic activities are key areas where complex compounds find applications. For instance, coordination polymers based on a pyridinephenyl bifunctional ligand have shown outstanding performances in sensing and photocatalysis, demonstrating their utility in detecting environmental pollutants and in the degradation of harmful dyes (Xue et al., 2021).
Polymer Science
In polymer science, the synthesis of fluorinated polybenzoxazoles via solution cyclization techniques has highlighted the potential of such compounds in creating high-performance materials for gas separation, adhesives, and matrix resins, underscoring the importance of these compounds in the development of advanced materials (Joseph et al., 1994).
Heterocyclic Chemistry
The study and synthesis of heterocyclic compounds, such as the creation of ladder-type π-conjugated heteroacenes containing pyrrole or furan rings, have revealed their potential in electronic and photonic devices due to their favorable photophysical and electrochemical properties (Kawaguchi et al., 2007).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with a benzo[d][1,3]dioxole structure have been used in the synthesis of various bioactive compounds .
Mode of Action
For instance, some benzo[d][1,3]dioxole-based compounds have been used in the detection of carcinogenic lead .
Biochemical Pathways
Similar compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells .
Result of Action
For instance, certain benzo[d][1,3]dioxole-based compounds have shown potent growth inhibition properties against various cancer cell lines .
Propriétés
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO6/c24-21-16-5-4-15(10-18(16)29-20(21)8-13-2-1-7-23-11-13)28-22(25)14-3-6-17-19(9-14)27-12-26-17/h1-11H,12H2/b20-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJPELHJTXCCNR-ZBKNUEDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CN=CC=C5)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CN=CC=C5)/O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1-Methylpyrazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2777608.png)





![N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine](/img/structure/B2777620.png)
![Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2777621.png)

![2-Hydrazino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2777625.png)
![{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol](/img/structure/B2777626.png)
![1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2777628.png)
![N-(4-ethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2777629.png)
